2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine
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Overview
Description
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3N2O3 It is a derivative of pyridine, characterized by the presence of chloro, nitro, and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethoxy)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2-Chloro-5-(trifluoromethoxy)pyridine+HNO3→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-nitro-5-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups
Properties
Molecular Formula |
C6H2ClF3N2O3 |
---|---|
Molecular Weight |
242.54 g/mol |
IUPAC Name |
2-chloro-3-nitro-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF3N2O3/c7-5-4(12(13)14)1-3(2-11-5)15-6(8,9)10/h1-2H |
InChI Key |
DCWYBBZQOCPETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)OC(F)(F)F |
Origin of Product |
United States |
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